molecular formula C8H9NO4S B7856309 Methyl 6-(methylsulfonyl)nicotinate CAS No. 1190948-26-5

Methyl 6-(methylsulfonyl)nicotinate

Cat. No.: B7856309
CAS No.: 1190948-26-5
M. Wt: 215.23 g/mol
InChI Key: UPJHUFLFEXNRTO-UHFFFAOYSA-N
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Description

Methyl 6-(methylsulfonyl)nicotinate (CAS 1190948-26-5) is a high-purity, solid chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. This compound features both an ester and a methylsulfonyl group on a nicotinate core, making it a versatile building block for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of active pharmaceutical ingredients (APIs), including its role as an intermediate in the synthesis of therapeutics such as the non-steroidal anti-inflammatory drug (NSAID) etoricoxib . The methylsulfonyl moiety is a privileged structure in drug design, often contributing to a molecule's binding affinity and metabolic stability . Supplied as a yellow to white solid with a melting point of 98-102 °C, it is recommended to be stored sealed in a dry environment, preferably under refrigeration . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 6-methylsulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-7(9-5-6)14(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJHUFLFEXNRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243371
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190948-26-5
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190948-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylsulfonyl)nicotinate typically involves the following steps:

  • Starting Material: The synthesis begins with nicotinic acid as the starting material.

  • Methylation: The carboxylic acid group of nicotinic acid is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate.

  • Sulfonylation: The methyl nicotinate undergoes sulfonylation by reacting with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group at the 6th position, resulting in this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nicotinic acid derivatives, such as nicotinic acid amide.

  • Reduction: Alcohols or amines derived from the reduction of the nicotinate ring.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(methylsulfonyl)nicotinate has found applications in various scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 6-(methylsulfonyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial processes.

  • Pathways: It modulates signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-(methylsulfonyl)nicotinate with structurally related nicotinate esters, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Applications/Notes References
This compound Methylsulfonyl C₈H₉NO₄S Not provided 1136962-00-9 Likely used as a synthetic intermediate; sulfonyl group enhances electrophilicity for nucleophilic reactions.
Methyl 6-methylnicotinate Methyl C₈H₉NO₂ 151.16 5470-70-2 Pharmaceutical intermediate; topical analgesic for muscle/joint pain; requires UV/moisture protection.
Methyl 6-chloronicotinate Chloro C₇H₆ClNO₂ 171.58 Not provided Precursor for heterocyclic compounds (e.g., pyrazole derivatives); used in drug synthesis.
Methyl 6-(trifluoromethyl)nicotinate Trifluoromethyl C₈H₆F₃NO₂ 205.14 221313-10-6 Building block for anticoagulants, anti-inflammatory agents; enhances metabolic stability in drug design.
Methyl 6-(1-pyrrolidinyl)nicotinate Pyrrolidinyl C₁₁H₁₄N₂O₂ 206.24 210963-94-3 Research chemical; potential use in ligand design for catalysis or receptor studies.
Methyl 6-phenyl nicotinate Phenyl C₁₃H₁₁NO₂ 213.23 Not provided Studied in catalytic reductions; aryl groups enable cross-coupling reactions.
Methyl 6-(dimethylphosphoryl)nicotinate Dimethylphosphoryl C₉H₁₂NO₃P 213.17 2624139-72-4 Specialty reagent; phosphoryl group may modulate kinase inhibition or metal chelation.
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate Trifluoromethoxyphenyl C₁₄H₁₀F₃NO₃ 297.23 1261782-37-9 Advanced synthetic target; trifluoromethoxy group improves lipophilicity and bioavailability.

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., sulfonyl, chloro, trifluoromethyl): Increase electrophilicity of the pyridine ring, favoring nucleophilic aromatic substitution or cross-coupling reactions. For example, Methyl 6-(trifluoromethyl)nicotinate is used in enzyme inhibition studies due to its stability .
  • Electron-Donating Groups (e.g., methyl, pyrrolidinyl): Enhance solubility and reduce reactivity. Methyl 6-methylnicotinate is stable under standard storage conditions but requires UV protection .

Applications :

  • Methyl 6-methylnicotinate and Methyl 6-(trifluoromethyl)nicotinate are prominent in drug synthesis, with the latter’s trifluoromethyl group improving pharmacokinetic properties .
  • Chloro and phenyl derivatives serve as intermediates for complex heterocycles, such as pyrazole-based pharmaceuticals .

Safety and Handling: Methyl 6-methylnicotinate requires storage in cool, ventilated areas to prevent degradation .

Biological Activity

Methyl 6-(methylsulfonyl)nicotinate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methylsulfonyl group at the 6-position of the pyridine ring. Its molecular formula is C8H9NO4SC_8H_9NO_4S, with a molecular weight of approximately 217.23 g/mol. The unique structural features contribute to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It has been shown to interact with receptors that mediate pain and inflammation, potentially enhancing analgesic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anti-inflammatory Properties :
    • The compound exhibits significant anti-inflammatory effects, which have been demonstrated in various in vitro and in vivo studies. It modulates inflammatory cytokine production and reduces edema in animal models.
  • Analgesic Effects :
    • This compound has been investigated for its analgesic properties, showing effectiveness in reducing pain responses in experimental models.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate its spectrum of activity and mechanisms.
  • Anticancer Potential :
    • Emerging evidence indicates that this compound may have anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth in animal models.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    A study demonstrated that administration of this compound significantly reduced paw edema in mice induced by carrageenan, suggesting potent anti-inflammatory properties.
  • Analgesic Activity Assessment :
    In a pain model using formalin injection in rats, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like morphine, indicating its potential as an alternative pain management agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Anti-inflammatoryReduces inflammatory cytokines and edema
AnalgesicExhibits pain-relieving effects in animal models
AntimicrobialPotential activity against various pathogens
AnticancerInduces apoptosis and inhibits tumor growth

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-(methylsulfonyl)nicotinate in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting nicotinate derivatives with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane mixtures is commonly employed .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ester groups. Mass Spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like sulfonyl and ester carbonyls. Cross-referencing with PubChem or EPA DSSTox databases ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Test ranges from 0°C to reflux.
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar options.
  • Catalyst : Screen Pd-based catalysts for coupling reactions .
    Monitor progress via TLC/HPLC and adjust stoichiometry to suppress byproducts.

Q. What strategies are recommended for analyzing contradictory data in the biological activity of this compound across different studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis (e.g., PRISMA guidelines) to assess variables:

  • Assay conditions : pH, temperature, and cell lines used.
  • Dose-response relationships : Compare EC₅₀ values.
  • Statistical models : Use random-effects models to account for heterogeneity .

Q. What is the proposed mechanism of action of this compound in modulating enzyme activity?

  • Methodological Answer : The methylsulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity. Studies suggest it binds to allosteric sites of kinases or proteases, altering substrate affinity. For example, in vitro assays with fluorescence quenching can validate binding constants (Kd) .

Q. How does the presence of the methylsulfonyl group influence the reactivity of this compound compared to other nicotinate derivatives?

  • Methodological Answer : The methylsulfonyl group increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. Compared to methyl or trifluoromethyl analogs, it exhibits higher stability in acidic conditions but lower solubility in aqueous media. Reactivity comparisons can be quantified via Hammett substituent constants (σ) .

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